

(R,R)-CPI-1612: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (R,R)-CPI-1612

Cat. No.: B10861901

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(R,R)-CPI-1612 is the inactive diastereomer of CPI-1612, a potent and selective inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1] As the inactive control, **(R,R)-CPI-1612** is an essential tool for researchers to validate the on-target effects of CPI-1612 in cellular and in vivo experiments. This guide provides a comprehensive overview of **(R,R)-CPI-1612**, including its suppliers, technical data, and relevant experimental context.

Supplier and Catalog Information

For researchers seeking to procure **(R,R)-CPI-1612**, several reputable suppliers offer this compound. The catalog numbers are generally consistent across suppliers, simplifying the purchasing process.

Supplier	Catalog Number
MedChemExpress	HY-136285A
Immunomart	HY-136285A
Probechem	PC-72165 (for CPI-1612, inquire for isomer)

Technical Data

A summary of the key technical specifications for **(R,R)-CPI-1612** is provided below. This data is crucial for accurate experimental design and interpretation.

Property	Value	Reference
Molecular Formula	C ₂₇ H ₂₆ N ₆ O	[1]
Molecular Weight	450.53 g/mol	[1]
Purity	>99% (typically confirmed by HPLC)	[1]
CAS Number	2374972-35-5	
Appearance	Crystalline solid	
Solubility	Soluble in DMSO	
Storage	Store at -20°C for long-term stability	[1]

Mechanism of Action: The Role of p300/CBP Inhibition

CPI-1612, the active counterpart to **(R,R)-CPI-1612**, exerts its biological effects by inhibiting the catalytic activity of p300 and CBP.[2][3] These two highly homologous proteins are transcriptional co-activators that play a critical role in regulating gene expression by acetylating histone and non-histone proteins.[2][4] This acetylation neutralizes the positive charge of lysine residues on histones, leading to a more relaxed chromatin structure that is accessible to transcription factors, thereby promoting gene transcription.[5]

By inhibiting p300/CBP, CPI-1612 prevents this acetylation, leading to a condensed chromatin state and the repression of target gene expression.[2] This mechanism is implicated in various cellular processes, including cell growth, differentiation, and apoptosis, and its dysregulation is associated with diseases such as cancer.[2][4] **(R,R)-CPI-1612** serves as a negative control to ensure that the observed effects of CPI-1612 are due to the specific inhibition of p300/CBP and not off-target activities.

Figure 1. Simplified signaling pathway of p300/CBP-mediated gene transcription and its inhibition by CPI-1612.

Experimental Protocols

While specific experimental protocols will vary depending on the research application, the following provides a general framework for the use of **(R,R)-CPI-1612** as a negative control in cell-based assays.

Cell Culture and Treatment

- **Cell Seeding:** Plate cells at the desired density in appropriate cell culture vessels and allow them to adhere overnight.
- **Compound Preparation:** Prepare stock solutions of both CPI-1612 and **(R,R)-CPI-1612** in DMSO. Further dilute the compounds to the desired final concentrations in cell culture medium immediately before use. It is critical to ensure that the final DMSO concentration is consistent across all treatment groups, including the vehicle control.
- **Treatment:** Remove the existing medium from the cells and replace it with the medium containing the vehicle (DMSO), CPI-1612, or **(R,R)-CPI-1612**.
- **Incubation:** Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

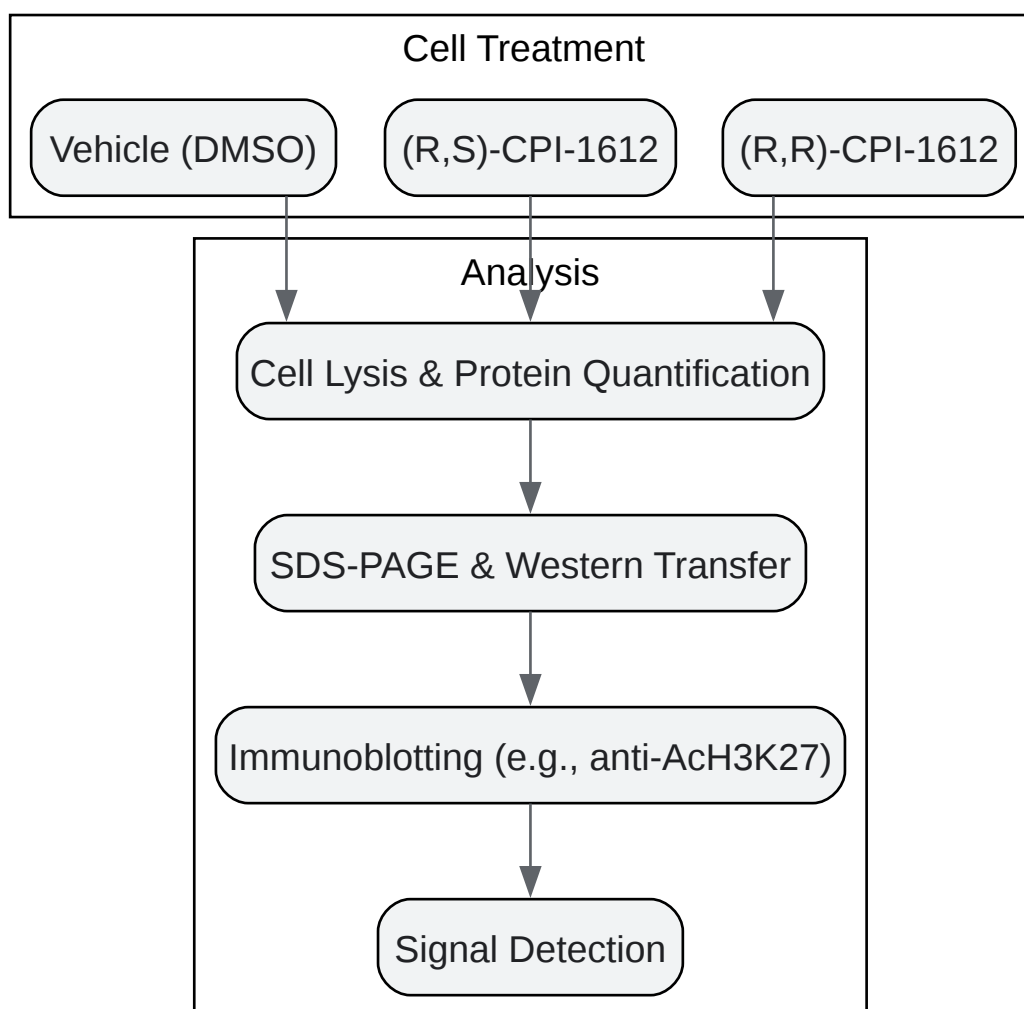
Western Blotting for Histone Acetylation

A key experiment to validate the on-target activity of CPI-1612 is to measure the levels of histone acetylation.

- **Cell Lysis:** After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a standard method such as the BCA assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

- Immunoblotting:
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K27) overnight at 4°C.
 - Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
 - To ensure equal protein loading, probe the same membrane with an antibody against a loading control, such as total histone H3 or GAPDH.

A significant decrease in the acetylated histone signal should be observed in cells treated with CPI-1612, while no significant change should be seen in cells treated with **(R,R)-CPI-1612** compared to the vehicle control.



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Figure 2. A generalized experimental workflow for validating the activity of CPI-1612 using **(R,R)-CPI-1612** as a negative control.

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